molecular formula C8H11BrClN3 B2620673 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2135587-14-1

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2620673
CAS No.: 2135587-14-1
M. Wt: 264.55
InChI Key: IBOMWMINBOPRRQ-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11BrClN3. It is a derivative of pyrimidine and cyclobutane, characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an amine group attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules[][3].

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and amines[3][3].

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine hydrochloride
  • 1-(5-Fluoropyrimidin-2-yl)cyclobutan-1-amine hydrochloride
  • 1-(5-Iodopyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Comparison: Compared to its analogs, 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-7(12-5-6)8(10)2-1-3-8;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOMWMINBOPRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=N2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135587-14-1
Record name 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride
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